5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
Description
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with chlorine atoms at positions 5 and 6. The molecule features two critical substituents:
- Position 1: A 2,4-dichlorobenzyl group, contributing steric bulk and hydrophobicity.
- Position 2: A 6-chloro-3-pyridinyl moiety, a structural motif associated with bioactivity in nicotinic acetylcholine receptor (nAChR) modulation and insecticidal applications .
The compound’s activity is hypothesized to stem from its structural resemblance to imidacloprid metabolites, which target insect nAChRs .
Properties
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5N3/c20-12-3-1-11(13(21)5-12)9-27-17-7-15(23)14(22)6-16(17)26-19(27)10-2-4-18(24)25-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXZATAQIWQEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 303144-82-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzimidazole scaffold is known for its presence in various pharmacologically active compounds, making derivatives like this one valuable for drug development.
- Molecular Formula : C19H10Cl5N3
- Molecular Weight : 457.57 g/mol
- Structural Features : The compound contains multiple chlorine substituents and a pyridine moiety, which contribute to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction mechanisms.
- DNA Interaction : The compound may bind to DNA, affecting gene expression and cellular function.
Biological Activities
Research has demonstrated that benzimidazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance:
- A study indicated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties:
- The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated moderate inhibitory effects against Escherichia coli and Staphylococcus aureus strains .
Anti-inflammatory Effects
Inflammation is a common target for benzimidazole derivatives:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Data Tables
| Biological Activity | Test Organisms/Cells | Observed Effect |
|---|---|---|
| Anticancer | MCF-7, PC-3 | Cytotoxicity (IC50 values in µM) |
| Antimicrobial | E. coli, S. aureus | MIC values (mg/mL) |
| Anti-inflammatory | RAW 264.7 cells | Reduction in cytokine levels |
Case Studies
- Anticancer Study : In a recent study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were screened for anticancer activity using high-throughput assays. Results showed promising IC50 values indicating effective inhibition of tumor cell proliferation .
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates. The tested compound exhibited MIC values ranging from 32 to 64 mg/mL against selected bacterial strains, suggesting moderate activity .
Comparison with Similar Compounds
Role of the 6-Chloro-3-Pyridinyl Group
Impact of Benzyl Substituent Halogenation
- 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl : The target compound’s 2,4-dichlorobenzyl group introduces ortho/para Cl positioning, creating a distinct steric profile compared to the 3,4-dichloro analog (CAS 303144-88-9). This may influence binding to hydrophobic pockets in target proteins .
- Fluorine Substitution : Replacing Cl with F (e.g., 2-fluorobenzyl in evidence 15) improves metabolic stability due to fluorine’s resistance to oxidative metabolism .
Benzimidazole Core Modifications
- 5,6-Dichloro vs. 5,6-Dimethyl: Chlorine atoms increase electron-withdrawing effects, enhancing charge-transfer interactions critical for receptor binding.
Q & A
Q. What are the optimal synthetic routes for 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves coupling halogenated benzimidazole precursors with substituted pyridinyl groups. A representative method includes refluxing intermediates (e.g., 3-benzylquinoxalin-2-ones) with reducing agents like Na₂S₂O₄ in acidic conditions (HCl), followed by isolation and purification . Optimization can be achieved via statistical experimental design (e.g., factorial design), which minimizes trial-and-error by evaluating variables (temperature, stoichiometry, solvent) and their interactions. This approach reduces the number of experiments while maximizing yield and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm functional groups like C-Cl and C=N), ¹H/¹³C NMR (to verify substitution patterns and aromaticity), and ESI-MS (for molecular weight validation) . Thermal stability should be assessed via thermogravimetric analysis (TGA) and differential thermal analysis (DTA) , which provide decomposition profiles and phase transition data . Purity can be monitored via HPLC with UV detection, ensuring >96% purity as per industrial standards .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, in silico modeling) predict the reactivity and stability of this benzimidazole derivative under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, while molecular dynamics simulations assess conformational stability in solvents or biological matrices . Institutions like ICReDD integrate quantum chemical calculations with experimental data to design reaction pathways, reducing development time by 30–50% . For example, in silico models can predict regioselectivity in halogenation or coupling reactions, guiding synthetic prioritization.
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar benzimidazoles?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using standardized assays (e.g., fluorescence-based enzymatic inhibition) to isolate variables like substituent effects . Meta-analyses of published data should account for differences in experimental conditions (e.g., cell lines, concentrations). For instance, discrepancies in IC₅₀ values may arise from assay sensitivity; validating results across multiple platforms (e.g., SPR, crystallography) ensures reproducibility .
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets using fluorescence spectroscopy or crystallography?
- Methodological Answer : For fluorescence studies , label-free detection can monitor binding events via intrinsic fluorophores (e.g., tryptophan residues in proteins) . For crystallography, co-crystallize the compound with target proteins (e.g., kinases) under optimized buffer conditions (pH 7.4, 20°C) and resolve structures using synchrotron radiation . Data from the Protein Data Bank (PDB) can guide homology modeling if direct crystallization fails .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity, and how can process control simulations address them?
- Methodological Answer : Scaling up introduces issues like heat transfer inefficiencies and byproduct formation. Use process control simulations (e.g., finite element analysis) to model reactor dynamics and optimize parameters (mixing rates, temperature gradients) . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, improving yield . For regioselectivity, employ flow chemistry to maintain precise stoichiometric control, reducing side reactions .
Notes
- Avoid abbreviations for chemical names to ensure clarity.
- References are formatted as per provided evidence.
- Advanced questions emphasize interdisciplinary approaches (e.g., computational + experimental) to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
